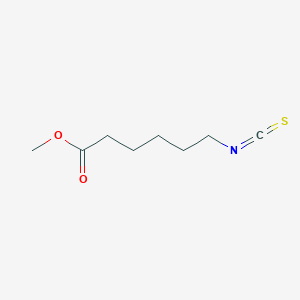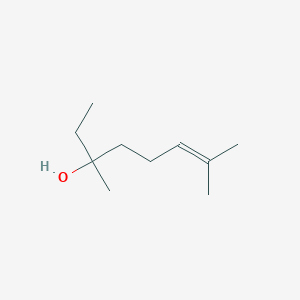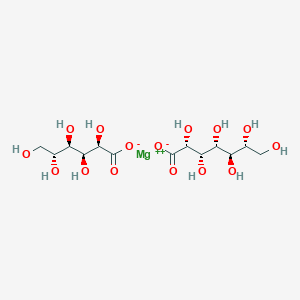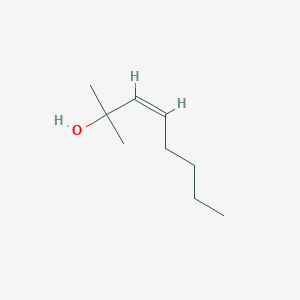![molecular formula C15H11NO5 B102475 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one CAS No. 17014-49-2](/img/structure/B102475.png)
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one, also known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of acridinone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one involves its interaction with the serotonin and dopamine transporters in the brain. It acts as a potent inhibitor of these transporters, which leads to an increase in the levels of serotonin and dopamine in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, which may be responsible for its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anti-addictive effects. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a GABA-A receptor agonist, which may have potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one for lab experiments is its potent activity as a selective serotonin reuptake inhibitor (SSRI) and dopamine transporter inhibitor. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one. One area of interest is the development of new antidepressant drugs based on its structure and mechanism of action. Another area of interest is the potential use of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one as a treatment for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one and its potential applications in scientific research.
Synthesemethoden
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization.
Wissenschaftliche Forschungsanwendungen
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent activity as a selective serotonin reuptake inhibitor (SSRI) and has been used in the development of new antidepressant drugs. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a dopamine transporter inhibitor, which may have potential applications in the treatment of addiction.
Eigenschaften
CAS-Nummer |
17014-49-2 |
|---|---|
Produktname |
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Molekularformel |
C15H11NO5 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
11-hydroxy-4-methoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C15H11NO5/c1-19-13-10-9(12(18)14-15(13)21-6-20-14)11(17)7-4-2-3-5-8(7)16-10/h2-5,18H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
GFLUTDAJNUKRDJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2 |
Kanonische SMILES |
COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2 |
Synonyme |
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)